Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro-
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Overview
Description
Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- is a chemical compound with the molecular formula C17H11FN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- typically involves the reaction of isoquinoline derivatives with fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is a well-known isoquinoline derivative with various biological activities.
2-(2-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile: A closely related compound with similar structural features.
Uniqueness
Isoquinoline-1-carbonitrile, 2-(2-fluorobenzoyl)-1,2-dihydro- is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11FN2O |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-(2-fluorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11FN2O/c18-15-8-4-3-7-14(15)17(21)20-10-9-12-5-1-2-6-13(12)16(20)11-19/h1-10,16H |
InChI Key |
FASNABDNAHAYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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